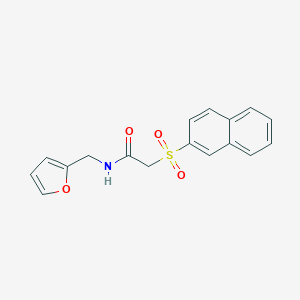
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone, also known as QNT, is a novel compound that has attracted significant attention from the scientific community due to its potential applications in various fields. QNT is a heterocyclic compound that contains a quinoline ring and a tetrazole ring, which are both important pharmacophores in drug design.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone is not well understood. However, several studies have suggested that 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone may act by inhibiting enzymes involved in DNA replication, RNA transcription, and protein synthesis. 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone inhibits the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has also been shown to inhibit the replication of viruses, including HIV and hepatitis C virus. In addition, 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone is its broad-spectrum activity against cancer cells, viruses, and bacteria. 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone is its poor solubility in water, which may limit its bioavailability in vivo. In addition, the mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone is not well understood, which may limit its development as a therapeutic agent.
Future Directions
Several future directions can be pursued in the study of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone. One direction is to further investigate the mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone, which may lead to the development of more potent and selective analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone in vivo, which may provide insights into its potential use as a therapeutic agent. In addition, 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone can be studied as a potential precursor for the synthesis of novel materials with unique properties.
Synthesis Methods
The synthesis of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been reported in several studies. One of the most common methods is the reaction of 3,4-dihydroquinoline-2(1H)-thione with 5-azidotetrazole in the presence of potassium tert-butoxide. This reaction leads to the formation of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone in good yields. Other methods have also been reported, including the reaction of 3,4-dihydroquinoline-2(1H)-thione with sodium azide in the presence of copper(I) iodide and the reaction of 3,4-dihydroquinoline-2(1H)-thione with sodium azide and potassium tert-butoxide.
Scientific Research Applications
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been shown to have anticancer, antiviral, and antibacterial activities. In agriculture, 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been studied as a potential pesticide and herbicide. In materials science, 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been studied as a potential precursor for the synthesis of novel materials.
properties
Product Name |
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone |
|---|---|
Molecular Formula |
C13H15N5OS |
Molecular Weight |
289.36 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C13H15N5OS/c1-17-13(14-15-16-17)20-9-12(19)18-8-4-6-10-5-2-3-7-11(10)18/h2-3,5,7H,4,6,8-9H2,1H3 |
InChI Key |
XGISSEUXCOOPAT-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC(=O)N2CCCC3=CC=CC=C32 |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269871.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)
![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B269878.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B269881.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B269882.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269883.png)



![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269895.png)